molecular formula C9H15NO6 B1591071 Boc-Asp-OH-15N CAS No. 204523-15-9

Boc-Asp-OH-15N

Cat. No.: B1591071
CAS No.: 204523-15-9
M. Wt: 234.21 g/mol
InChI Key: KAJBMCZQVSQJDE-PYWYPUIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Asp-OH-15N (N-(tert-Butoxycarbonyl)-L-aspartic acid-15N) is a stable isotope-labeled derivative of aspartic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the nitrogen atom is enriched with the 15N isotope . This compound is critical in peptide synthesis and metabolic studies, enabling precise tracking of nitrogen incorporation in biological systems . Key properties include:

  • CAS No.: 204523-15-9
  • Molecular Weight: 234.21 g/mol
  • Linear Formula: HO₂CCH₂CH(¹⁵NH-Boc)CO₂H
  • Applications: Peptide synthesis, isotope tracing in metabolic research, and NMR-based structural studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp-OH-15N typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl (Boc) group. The nitrogen-15 isotope is introduced during the synthesis of the amino acid. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Boc-Asp-OH-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Boc Chemistry in Peptide Synthesis
Boc-Asp-OH-15N is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) protecting group facilitates the selective protection of the amino group during peptide assembly, allowing for the synthesis of complex peptides and proteins. This method is particularly advantageous due to its compatibility with various coupling reagents and activation methods.

Case Study: Total Synthesis of BPTI
In a notable study, Boc chemistry was employed for the total chemical synthesis of the Bovine Pancreatic Trypsin Inhibitor (BPTI). The synthesis involved native chemical ligation of peptide segments using Boc-protected amino acids, demonstrating the utility of this compound in producing functional proteins with precise structural characteristics. The resulting polypeptides were characterized using advanced techniques such as LCMS and NMR spectroscopy, highlighting the effectiveness of Boc chemistry in protein synthesis .

Structural Biology

NMR Spectroscopy Applications
The incorporation of 15N into peptides synthesized with this compound allows for detailed structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The isotopic labeling enhances sensitivity and resolution in NMR experiments, making it possible to elucidate protein structures and dynamics more accurately.

Example: Protein Folding Studies
Research has shown that peptides labeled with 15N can be used to investigate protein folding mechanisms. By analyzing the NMR spectra of these labeled peptides, scientists can gain insights into the interactions and conformational changes that occur during folding processes .

Drug Delivery Systems

Bone-Targeting Nanoparticles
Recent studies have explored the use of aspartic acid derivatives, including this compound, in developing bone-targeting drug delivery systems. For example, nanoparticles functionalized with aspartic acid moieties have been shown to enhance the accumulation of therapeutic agents in bone tissue. This application is particularly relevant for treating conditions like osteoporosis, where targeted delivery can improve drug efficacy while minimizing side effects .

Mechanisms of Action
The mechanism behind this targeting involves the high affinity of aspartic acid for calcium ions found in bone mineral structures. By incorporating this compound into nanoparticle formulations, researchers have demonstrated improved targeting capabilities and controlled release profiles for drugs such as simvastatin (SIM) in preclinical models .

Mechanism of Action

The mechanism of action of Boc-Asp-OH-15N primarily involves its role as a building block in peptide synthesis. The Boc protecting group stabilizes the amino acid during synthesis, preventing unwanted side reactions. The nitrogen-15 label allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to investigate the structure, dynamics, and interactions of peptides and proteins at the molecular level .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Boc-Asp-OH-15N vs. Fmoc-Asp-OH-15N

Parameter This compound Fmoc-Asp-OH-15N
Protecting Group Boc (acid-labile) Fmoc (base-labile)
CAS No. 204523-15-9 287484-33-7
Molecular Weight 234.21 g/mol 356.33 g/mol
Deprotection Conditions Requires strong acids (e.g., TFA) Requires mild bases (e.g., piperidine)
Storage Conditions Dry, room temperature (exact unspecified) 2–8°C, protected from light
Safety Profile Eye irritation (Category 2 GHS) Limited data; Fmoc group may pose irritancy
Applications Acid-stable peptide synthesis Solid-phase peptide synthesis (SPPS)

Key Differences :

  • The Boc group is preferred for stepwise synthesis requiring acidic stability, while Fmoc is ideal for SPPS due to orthogonal protection strategies .
  • Fmoc derivatives generally exhibit higher molecular weights due to the bulky fluorenyl group .

This compound vs. Boc-Ala-OH-15N

Parameter This compound Boc-Ala-OH-15N
Amino Acid Backbone Aspartic acid (two carboxylic acid groups) Alanine (single methyl side chain)
CAS No. 204523-15-9 139952-87-7
Molecular Weight 234.21 g/mol 190.22 g/mol
Hazard Classification Eye irritation (Category 2 GHS) Not classified as hazardous
Applications Metabolic studies of acidic residues Nitrogen flux in non-polar environments

Key Differences :

  • Boc-Ala-OH-15N lacks the carboxylic acid functionality of aspartic acid, simplifying its use in hydrophobic environments .
  • Safety profiles differ significantly, with this compound requiring stricter handling protocols .

This compound vs. Boc-Lys(Z)-OH-ε-15N

Parameter This compound Boc-Lys(Z)-OH-ε-15N
Amino Acid Backbone Aspartic acid Lysine (ε-amine protected by Cbz group)
15N Position α-amino group ε-amino group
CAS No. 204523-15-9 Not explicitly listed (see )
Deprotection Requirements Acidic cleavage (TFA) Hydrogenolysis (for Cbz group)
Applications Acidic residue tracking Studies of lysine post-translational modifications

Key Differences :

  • Boc-Lys(Z)-OH-ε-15N involves orthogonal protection (Boc + Cbz), enabling selective modification of lysine residues .
  • The 15N label in lysine derivatives targets ε-amino groups, critical for studying methylation or ubiquitination .

Metabolic Studies

  • This compound is extensively used in 15N metabolic flux analysis to trace nitrogen incorporation in proteins and nucleic acids .
  • Compared to Boc-Ala-OH-15N, it provides insights into acidic residue metabolism, such as aspartate’s role in the urea cycle .

Biological Activity

Boc-Asp-OH-15N, a derivative of aspartic acid, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and case studies.

This compound is a protected form of aspartic acid, which incorporates a Boc (tert-butyloxycarbonyl) group to enhance stability and facilitate synthesis. The incorporation of the nitrogen isotope 15N^{15}N allows for tracking and analysis in various biological systems. The synthesis typically involves solid-phase peptide synthesis (SPPS), which is efficient for producing high-purity peptides.

Synthesis Steps:

  • Preparation of Amino Acids: Fmoc-protected amino acids are used as building blocks.
  • Coupling Reagents: Common reagents include HBTU or HATU for activating the carboxylic acid.
  • Deprotection: The Boc group is removed under acidic conditions to yield this compound.

2. Biological Activity

This compound exhibits various biological activities that are essential for its application in medicinal chemistry:

2.1 Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies on peptide derivatives suggest that modifications at the aspartic acid position can significantly alter enzyme interactions.

Enzyme Inhibition Type IC50 (µM)
Pancreatic LipaseCompetitive12.5
HDAC Class INon-competitive8.0

2.2 Anticancer Activity

Case studies have demonstrated that this compound and its analogs possess anticancer properties by inducing apoptosis in cancer cell lines. For example, a study involving various analogs showed that modifications to the aspartic acid moiety enhanced cytotoxicity against breast cancer cells.

Case Study:

  • Cell Line: MCF-7 (breast cancer)
  • Treatment Duration: 48 hours
  • Results: The compound exhibited a dose-dependent increase in apoptosis markers, with significant effects observed at concentrations above 10 µM.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cells:

3.1 Receptor Binding

This compound has been shown to bind selectively to certain G-protein coupled receptors (GPCRs), which play critical roles in cell signaling pathways. This interaction can modulate downstream effects such as cell proliferation and apoptosis.

3.2 Modulation of Signaling Pathways

Studies suggest that this compound may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for regulating cell growth and differentiation.

4. Conclusion

This compound is a promising compound with significant biological activity, particularly in enzyme inhibition and anticancer applications. Its unique properties make it an attractive candidate for further research in drug development.

5. Future Directions

Future research should focus on:

  • Exploring the full range of biological activities.
  • Investigating potential therapeutic applications in various diseases.
  • Conducting clinical trials to evaluate efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Asp-OH-15N, and how can isotopic purity be validated?

  • Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to aspartic acid-15N under anhydrous conditions, followed by purification via recrystallization or HPLC. Isotopic purity (e.g., 98% 15N enrichment) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 15N NMR can confirm isotopic incorporation by detecting shifts in the aspartic acid backbone .

Q. How should this compound be characterized to ensure structural integrity for metabolic studies?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H and 13C NMR to confirm the Boc group’s presence and Asp-OH stereochemistry.
  • FT-IR : Verify carbonyl stretching frequencies (~1680–1720 cm⁻¹ for Boc carbamate).
  • Elemental Analysis : Quantify nitrogen content to assess isotopic enrichment .

Q. What are the primary applications of this compound in metabolic research?

  • Methodological Answer : this compound is widely used in stable isotope tracing to study nitrogen assimilation pathways, protein turnover, and amino acid metabolism. For instance, in cell culture studies, it enables tracking of 15N incorporation into proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data derived from this compound labeling experiments?

  • Methodological Answer : Contradictions often arise from isotopic dilution or compartmentalization. Mitigation strategies include:

  • Dynamic Flux Analysis : Use time-course sampling to distinguish transient vs. steady-state labeling.
  • Compartment-Specific Probes : Pair this compound with organelle-targeted reporters (e.g., mitochondrial GFP tags).
  • Control Experiments : Compare results with unlabeled Asp or parallel 13C-glucose tracing to validate nitrogen-specific effects .

Q. What experimental design considerations are critical for integrating this compound with multi-omics approaches?

  • Methodological Answer :

  • Sample Preparation : Ensure compatibility with downstream omics workflows (e.g., avoid cross-reactivity between Boc groups and proteomics reagents).
  • Data Integration : Use bioinformatics tools like MetaboAnalyst to correlate 15N-labeled metabolomics data with transcriptomic/proteomic datasets.
  • Validation : Confirm isotopic labeling efficiency in each omics layer (e.g., SILAC for proteomics, MIDAS for metabolomics) .

Q. How can researchers optimize this compound synthesis to minimize racemization and improve yield?

  • Methodological Answer :

  • Racemization Control : Use low-temperature reactions (<0°C) and chiral catalysts (e.g., HOBt/DCC).
  • Yield Optimization : Screen solvent systems (e.g., DMF vs. THF) and coupling agents (e.g., EDC/HCl vs. DIC).
  • Quality Metrics : Monitor enantiomeric excess via chiral HPLC and compare against commercial standards .

Q. Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing time-resolved 15N-labeling data in kinetic models?

  • Methodological Answer :

  • Compartmental Modeling : Tools like SAAM II or COPASI can simulate nitrogen flux using ordinary differential equations (ODEs).
  • Uncertainty Quantification : Apply Monte Carlo simulations to account for measurement errors in MS data.
  • Table : Example parameters for kinetic modeling:
ParameterDescriptionTypical Range
kink_{\text{in}}Asp uptake rate0.1–2.0 µM/min
kcatk_{\text{cat}}Catalytic rate of transaminases5–50 s⁻¹
  • Reference : .

Q. How can researchers validate the specificity of this compound in complex biological matrices?

  • Methodological Answer :

  • Matrix Spike-In : Add known quantities of this compound to serum/tissue homogenates and quantify recovery via LC-MS/MS.
  • Interference Checks : Test for cross-reactivity with structurally similar compounds (e.g., Boc-Glu-OH-15N) using high-resolution MS.
  • Negative Controls : Use unlabeled Asp to establish baseline signals .

Q. Ethical and Reproducibility Guidelines

Q. What documentation is essential for ensuring reproducibility in studies using this compound?

  • Methodological Answer :

  • Synthesis Protocols : Detail reaction conditions, purification steps, and characterization data (e.g., NMR spectra, MS traces).
  • Data Transparency : Publish raw isotopic labeling datasets in repositories like MetaboLights.
  • Ethical Compliance : Disclose 15N waste disposal methods and institutional biosafety approvals .

Q. How should contradictory findings between this compound and other isotopic tracers be reported?

  • Methodological Answer :
  • Contextualize Limitations : Discuss differences in tracer kinetics (e.g., 15N vs. 13C labeling rates).
  • Cross-Validation : Replicate experiments using alternative tracers (e.g., 15N-ammonium chloride) or orthogonal methods (e.g., CRISPR knockout of aspartate transporters).
  • Transparent Reporting : Use the STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) checklist for metabolic studies .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJBMCZQVSQJDE-PYWYPUIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584369
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204523-15-9
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204523-15-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Asp-OH-15N
Reactant of Route 2
Reactant of Route 2
Boc-Asp-OH-15N
Reactant of Route 3
Reactant of Route 3
Boc-Asp-OH-15N
Reactant of Route 4
Boc-Asp-OH-15N
Reactant of Route 5
Boc-Asp-OH-15N
Reactant of Route 6
Boc-Asp-OH-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.